molecular formula C10H15BrN2 B1399107 N-((5-bromopyridin-3-yl)methyl)butan-1-amine CAS No. 1179257-33-0

N-((5-bromopyridin-3-yl)methyl)butan-1-amine

Cat. No. B1399107
M. Wt: 243.14 g/mol
InChI Key: PIQPPASXJLATMX-UHFFFAOYSA-N
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Description

“N-((5-bromopyridin-3-yl)methyl)butan-1-amine” is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom attached to the 5th position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)butan-1-amine” consists of a pyridine ring with a bromine atom attached at the 5th position and a butan-1-amine group attached via a methylene bridge . The presence of the bromine atom and the amine group can significantly influence the chemical properties of the compound .

Scientific Research Applications

Methods of Application

The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. Density Functional Theory (DFT) studies are conducted to analyze the molecular properties of the derivatives .

Results

The derivatives exhibit a range of biological activities. For instance, compound 4b showed a significant anti-thrombolytic activity with a lysis value of 41.32% against clot formation in human blood, which is higher than other synthesized compounds .

Liquid Crystal Technology

Methods of Application

The DFT analysis helps in understanding the interaction of the molecules with light and their potential as chiral dopants. The molecular electrostatic potential and dipole measurements are particularly important in this application .

Results: The study suggests that certain derivatives could be potential candidates for improving the performance of LCDs, although specific quantitative results are not detailed in the available information .

Biofilm Inhibition

Application Summary

Methods of Application: The biofilm inhibition activity is assessed through standard microbiological assays, where the derivatives are introduced to bacterial cultures to observe their effect on biofilm formation .

Results: The synthesized compounds demonstrate varying degrees of biofilm inhibition, with some showing significant activity, indicating their potential use in anti-biofouling coatings and antibacterial treatments .

Haemolytic Activity

Application Summary

Methods of Application: Haemolytic assays are performed by treating human red blood cells with the derivatives and measuring the degree of hemolysis .

Results: The results indicate that some derivatives have minimal haemolytic activity, suggesting a lower risk of cytotoxicity and potential for safe medicinal use .

Quantum Mechanical Investigations

Application Summary

Methods of Application: DFT studies, including frontier molecular orbitals analysis and reactivity indices, are used to predict the behavior of the compounds under various conditions .

Results: The quantum mechanical studies provide insights into the possible reaction pathways and stability of the compounds, which are essential for their practical applications .

Synthesis of Polycyclic Azaarenes

Application Summary

Methods of Application: The synthesis process typically involves multiple steps, including halogenation, amination, and cyclization reactions to form the complex polycyclic structures .

Results: The synthesized polycyclic azaarenes are characterized by their electronic properties, which are relevant for their use in organic semiconductors and other electronic materials .

Synthesis of Pyridine Derivatives

Application Summary

Methods of Application: The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of the compound with several arylboronic acids, yielding these derivatives in moderate to good yield .

Results

The synthesized pyridine derivatives are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. For example, one derivative exhibited a high percentage lysis value against clot formation in human blood .

Development of N-(Pyridin-2-yl)amides

Application Summary

Methods of Application: The synthesis of N-(pyridin-2-yl)amides is achieved through chemodivergent reactions from α-bromoketones and 2-aminopyridines under different conditions .

Results: The resulting N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines are important pharmacophores for molecules with significant biological and therapeutic value .

Methods of Application

The inhibitory activity is measured using in vitro studies against yeast α-glucosidase. The compounds are evaluated for their ability to inhibit the enzyme, which is crucial for managing postprandial blood glucose levels .

Results: Some derivatives, such as compound 4i, showed better inhibition than the reference compound acarbose, indicating their potential as therapeutic agents for type II diabetes mellitus .

Methods of Application: The synthesis involves a one-pot tandem cyclization/bromination process, starting from α-bromoketones and 2-aminopyridines under specific reaction conditions .

Results: The resulting imidazo[1,2-a]pyridines are potential pharmacophores for molecules with significant biological and therapeutic value .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQPPASXJLATMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734084
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-bromopyridin-3-yl)methyl)butan-1-amine

CAS RN

1179257-33-0
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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